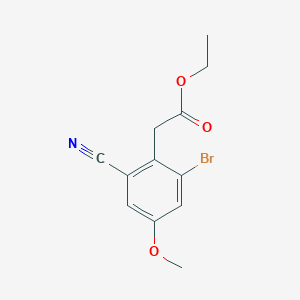

![molecular formula C10H9KN2O2S2 B1414052 Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 2059954-46-8](/img/structure/B1414052.png)

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate

Descripción general

Descripción

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C10H11KN2O2S2 . It is not intended for human or veterinary use and is available for research use only.

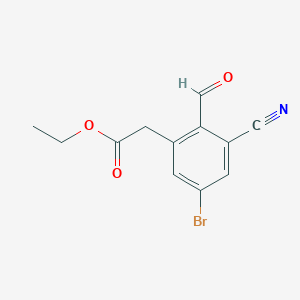

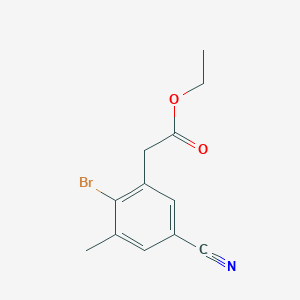

Molecular Structure Analysis

The molecular structure of this compound includes a thiophen-2-yl group, an amino group, and a thiazol-4-yl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications.Aplicaciones Científicas De Investigación

Hepatoprotective Properties

- A study investigated the hepatoprotective properties of a similar compound, potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazole-3-yl)thio)acetate, in models of tetracycline and infectious hepatitis in chickens. The research found evidence of its dose-dependent effect on leukopoiesis, hematological profile, and liver function in laboratory animals, suggesting its potential application in hepatoprotection (Martyshuk et al., 2022).

High-Performance Liquid Chromatography (HPLC) Development

- Another study focused on the development of an HPLC-DAD method for determining the active pharmaceutical ingredient (API) in potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate substance. This method is vital for controlling the quality of the substance, demonstrating its relevance in pharmaceutical quality control (Shcherbyna et al., 2019).

Histological Studies in Liver Protection

- A histological study examined the effect of potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (PKR-173) on chicken livers under conditions of tetracycline hepatitis. The findings indicated that this compound significantly reduced pathological features in liver tissues, highlighting its potential for liver protection and regeneration (Shcherbyna & Vashchyk, 2018).

Microwave-Assisted Synthesis and Pharmacological Activities

- Research on ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates, synthesized using microwave assistance, revealed notable anti-inflammatory, analgesic, and antioxidant activities. These findings suggest possible applications in developing new pharmacological agents (Attimarad et al., 2017).

Synthesis and Antimicrobial Activity

- A study on the synthesis of tetra-substituted thiophene derivatives through a one-pot three-component method demonstrated that these compounds possess antimicrobial activity. This suggests a potential application in developing new antimicrobial agents (Sable et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that thiazole-based compounds, which include our compound of interest, have been found to interact withtopoisomerase II . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription, making it a common target for various therapeutic agents .

Mode of Action

This interaction can result in DNA double-strand breaks , leading to a G2 stop in the cell cycle and ultimately, cell death .

Biochemical Pathways

Given the potential interaction with topoisomerase ii and the resulting dna damage, it’s likely that the compound affects pathways related toDNA replication and repair , as well as cell cycle regulation .

Pharmacokinetics

Thiazole compounds are generally known for their good bioavailability and are often used in drug design due to their favorable pharmacokinetic properties .

Result of Action

Based on the potential mode of action, we can infer that the compound may lead toDNA damage and cell cycle arrest , ultimately resulting in cell death .

Análisis Bioquímico

Biochemical Properties

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, the compound may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, the compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This effect is mediated through the modulation of gene expression and the activation of caspases, which are enzymes involved in the execution of apoptosis . In addition, the compound can influence cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . For example, the thiazole ring can intercalate into the DNA double helix, disrupting the normal base pairing and inhibiting DNA replication and transcription . Additionally, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA unwinding and replication . These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with beneficial effects at low doses and toxic effects at high doses . These findings underscore the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, the compound can bind to specific proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function, determining its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, the compound can be directed to the nucleus, where it can interact with DNA and influence gene expression . Similarly, it can be localized to the mitochondria, affecting mitochondrial function and energy production . These localization patterns are essential for the compound’s biological activity and therapeutic potential .

Propiedades

IUPAC Name |

potassium;2-[2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2.K/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h1-3,6H,4-5H2,(H,11,12)(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOFXXWHMKBNOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=NC(=CS2)CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9KN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

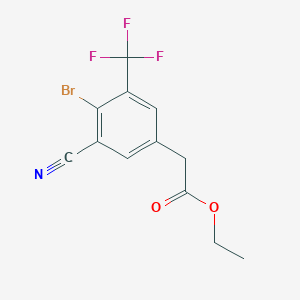

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

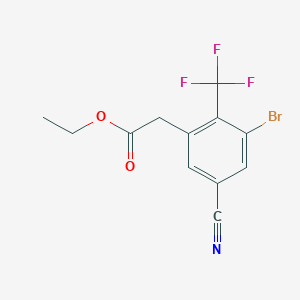

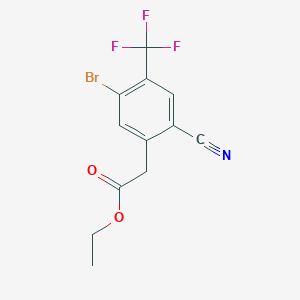

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)

![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)